molecular formula C10H18Cl2N2S B2754795 2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride CAS No. 2460748-70-1

2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride

Cat. No.: B2754795
CAS No.: 2460748-70-1
M. Wt: 269.23
InChI Key: NMZYZYOBWHSGJU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride is a chemical compound with the molecular formula C10H16N2S.2HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to introduce the cyclohexyl and methyl groups at the appropriate positions on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of these targets. The cyclohexyl and methyl groups may enhance the compound’s binding affinity and selectivity for its targets .

Properties

IUPAC Name

2-cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.2ClH/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8;;/h8H,2-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZYZYOBWHSGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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